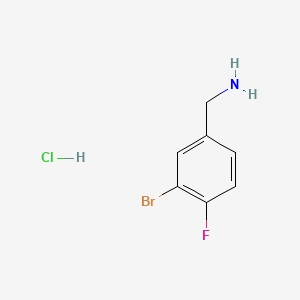

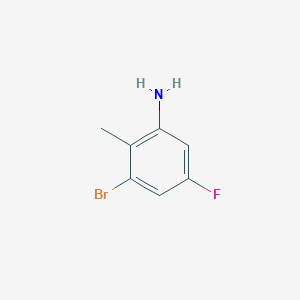

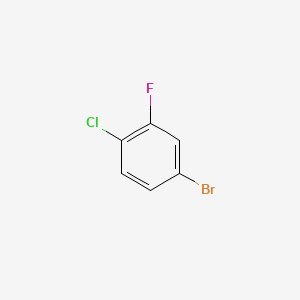

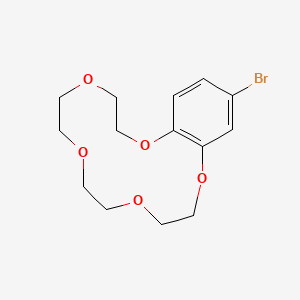

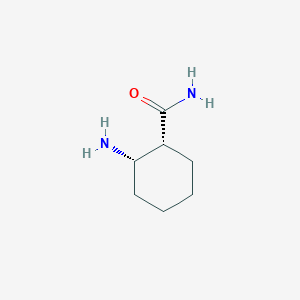

![molecular formula C14H15N3O3 B1271996 4-[3-(1,3-苯并二氧杂环-5-基)-1,2,4-恶二唑-5-基]哌啶 CAS No. 849925-04-8](/img/structure/B1271996.png)

4-[3-(1,3-苯并二氧杂环-5-基)-1,2,4-恶二唑-5-基]哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

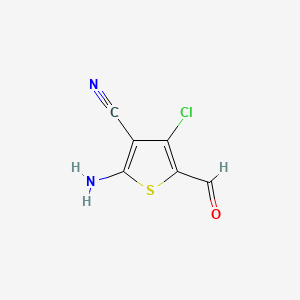

The compound "4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered interest due to its presence in various biologically active molecules. The oxadiazole ring is known for its role in the development of new pharmacological agents, as evidenced by research on related compounds with antimicrobial and antiproliferative properties .

Synthesis Analysis

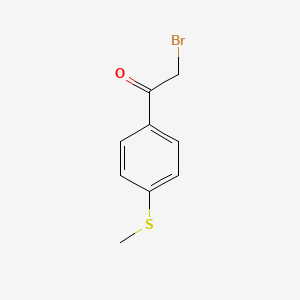

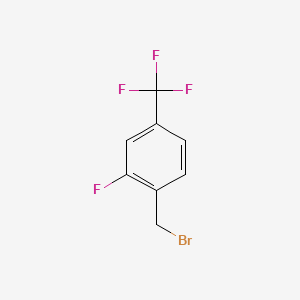

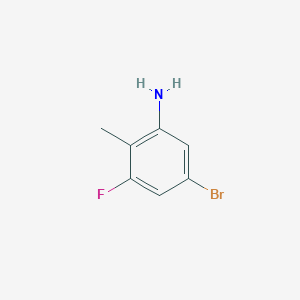

The synthesis of related 1,2,4-oxadiazole derivatives typically involves multi-step reactions starting from organic acids, esters, or amidoximes, which are then converted into the desired oxadiazole compounds. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved the conversion of organic acids into esters, hydrazides, and subsequently into 1,3,4-oxadiazole-2-thiols, which were then reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine to yield the target compounds . Similarly, the formation of 5-phenyl-3-(β-piperidino)ethyl-1,2,4-oxadiazoles was achieved by O-benzoylation of β-piperidinopropionamidoxime followed by cyclization under specific conditions .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed using single crystal X-ray diffraction (SCXRD) studies, which provide detailed insights into the conformation and geometry of the molecules. For example, compounds with a piperazine ring attached to an oxadiazole moiety were found to adopt a chair conformation . Density functional theory (DFT) calculations are also employed to understand the electronic properties and reactive sites of these molecules .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, including the Boulton–Katritzky rearrangement, which can lead to the formation of planar pyrazolines and pyrazoles or spiropyrazoline compounds under different conditions . The reactivity of these compounds can be influenced by factors such as temperature, solvent, and the presence of catalysts or reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are closely related to their molecular structure. The presence of intermolecular hydrogen bonds, as observed in some oxadiazole compounds, contributes to their crystal packing and stability . The Hirshfeld surface analysis and fingerprint plots derived from SCXRD and DFT studies provide information on the nature of intermolecular contacts and the percentage contribution of different interactions . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as pharmacological agents.

科学研究应用

抗菌和抗真菌特性

含有 1,3,4-恶二唑和哌啶环的化合物,类似于 4-[3-(1,3-苯并二氧杂环-5-基)-1,2,4-恶二唑-5-基]哌啶的化学结构,显示出显着的抗菌和抗真菌活性。例如,Krolenko 等人(2016)发现含有哌啶或吡咯烷环的 5-(1H-1,2,3-三唑-4-基)-1,2,4-恶二唑的新衍生物表现出很强的抗菌特性 (Krolenko 等人,2016)。类似地,Vankadari 等人(2013)合成了一系列 2-((4-(2H-苯并[d][1,2,3]三唑-2-基)哌啶-1-基)甲基)-5-取代苯基-1,3,4-恶二唑,并报道了它们的显着抗菌和中度抗真菌活性 (Vankadari 等人,2013)。

在癌症研究中的潜力

具有 1,3,4-恶二唑和哌啶结构的化合物的合成和生物学评估也因其在癌症研究中的潜在应用而受到调查。Krasavin 等人(2014)将 4-(1,2,4-恶二唑-5-基)哌啶-1-甲酰胺确定为一类新型抗增殖剂,充当微管蛋白抑制剂,表明在癌症治疗中具有潜在作用 (Krasavin 等人,2014)。此外,Vaidya 等人(2020)对 1,2,4-恶二唑衍生物进行了 3D QSAR 研究,包括合成和评估其抗癌活性,表明有可能基于这些结构开发新的抗癌药物 (Vaidya 等人,2020)。

在化学和药物合成中的应用

还探索了具有 1,3,4-恶二唑和哌啶结构的化合物的化学性质和合成,以在化学和药物合成中获得更广泛的应用。例如,Hou 等人(2017)描述了具有 1,2,4-恶二唑-3-基和哌啶组分的化合物的立体选择性放大合成,突出了其在毒理学研究中的应用 (Hou 等人,2017)。此外,Kayukova 等人(2018)研究了具有哌啶环的 1,2,4-恶二唑的化学稳定性,重点关注它们的重排性质,这对于理解这些化合物在各种化学反应中的行为非常重要 (Kayukova 等人,2018)。

安全和危害

未来方向

属性

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-piperidin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-2-11-12(19-8-18-11)7-10(1)13-16-14(20-17-13)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLRNCOTWSCIOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375585 |

Source

|

| Record name | 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | |

CAS RN |

849925-04-8 |

Source

|

| Record name | 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849925-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

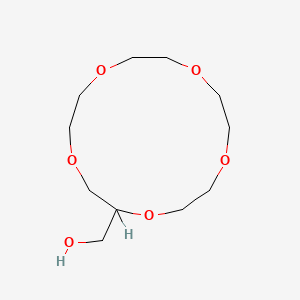

![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)